Glypinamide

描述

Glypinamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine and is known for its water-soluble, white solid form. This compound is used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Glypinamide can be synthesized by treating the amino acid ester with ammonia. One common method involves dissolving glycinonitrile hydrochloride in isopropanol, heating the solution to 50-70°C, and then charging it with dried hydrogen chloride gas until saturation. The mixture is then insulated for 4-5 hours, cooled to room temperature, and subjected to suction filtration to obtain this compound hydrochloride .

Industrial Production Methods

The industrial production of this compound primarily involves the chloracetamide method and the methyl chloroacetate method. The chloracetamide method uses a large amount of ammoniacal liquor as a solvent, while the methyl chloroacetate method can be divided into aqueous ammonia solvent method and methanol solvate method. The latter requires a significant amount of ammoniacal liquor and produces a large amount of carbonic acid gas .

化学反应分析

Types of Reactions

Glypinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a ligand for transition metals and can form complexes with them .

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, hydrogen chloride gas, and various solvents like isopropanol. The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from reactions involving this compound include glycinamide hydrochloride and other derivatives used in organic synthesis and pharmaceutical applications .

科学研究应用

Glycemic Control

Glypinamide has been studied extensively for its efficacy in managing blood glucose levels in patients with type 2 diabetes. The compound's mechanism involves enhancing insulin secretion, which is crucial for controlling hyperglycemia.

- Clinical Trials : Various randomized controlled trials (RCTs) have demonstrated that this compound effectively reduces fasting plasma glucose and HbA1c levels compared to placebo treatments. For instance, a study indicated that patients receiving this compound achieved a statistically significant reduction in HbA1c compared to those on placebo (p < 0.05) .

Weight Management

Recent studies have begun to explore the role of this compound in weight management among diabetic patients. The compound's ability to enhance insulin sensitivity may contribute to weight loss, making it a valuable addition to diabetes treatment regimens.

- Case Studies : A notable case study involved a 62-year-old female patient who reported significant weight loss and improved blood sugar control after being treated with this compound alongside other diabetes medications. After one year of treatment, her HbA1c dropped from 9.3% to 6.7%, and she experienced a weight reduction from 188 lbs to 170 lbs .

Combination Therapies

This compound is often investigated in combination with other anti-diabetic agents to enhance therapeutic outcomes. The synergistic effects of combining this compound with drugs such as metformin or pioglitazone have been documented.

- Pharmaceutical Compositions : Research indicates that combining this compound with insulin sensitivity enhancers can improve overall glucose tolerance and reduce the risk of complications associated with diabetes . This combination therapy approach aims to address multiple pathways involved in glucose metabolism.

Data Tables

The following table summarizes key findings from clinical studies on this compound's effectiveness:

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study A : A patient with a long history of type 2 diabetes showed significant improvement in blood sugar levels after starting treatment with this compound, leading to decreased reliance on insulin therapy over time .

- Case Study B : Another patient experienced an average reduction in blood sugar levels from 300 mg/dL to 140 mg/dL after initiating treatment with this compound combined with lifestyle modifications .

作用机制

Glypinamide exerts its effects by acting as a ligand for transition metals and forming complexes with them. It enhances collagen production by increasing the protein levels of type I and III collagen without affecting the mRNA levels of COL1A1 and COL3A1 . In combination with bone morphogenetic protein 2, this compound facilitates nanocomplex formation, promoting osteoblast differentiation and bone regeneration .

相似化合物的比较

Similar Compounds

Similar compounds to glypinamide include glycine, glycine methyl ester, and N-acetyl glycinamide .

Uniqueness

This compound is unique in its ability to enhance collagen production and promote osteoblast differentiation more effectively than other glycine derivatives. Its combination with ascorbic acid and bone morphogenetic protein 2 results in synergistic effects that are not observed with other similar compounds .

生物活性

Glypinamide, a compound derived from the amide class, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which allows it to participate in a variety of chemical reactions. Its structure is pivotal in determining its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can inhibit certain enzymes, disrupting metabolic pathways crucial for cellular function. This interference can lead to various therapeutic effects:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit enzymes involved in key metabolic processes, which may contribute to their anticancer properties.

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary of notable findings:

Table 1: Summary of Case Studies on this compound

- Antimicrobial Properties : A study highlighted that this compound derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, suggesting potential use as an anticancer agent. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was particularly noted.

- Mechanistic Insights : Research focused on the biochemical pathways affected by this compound revealed that it inhibits key enzymes involved in cellular metabolism, leading to reduced energy production in cancer cells, ultimately resulting in cell death .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. Below is a comparison with selected compounds:

Table 2: Comparison of this compound with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Glycinamide | Mild antimicrobial | Less potent than this compound |

| N-acryloyl glycinamide | Hydrogel applications | Primarily used in biomedical applications |

| Glibenclamide | Antidiabetic effects | Neuroprotective properties noted |

Glycinamide, for instance, has been utilized primarily as a reagent in organic synthesis but lacks the potent biological activities observed with this compound. In contrast, glibenclamide has shown neuroprotective effects but is mainly used for diabetes management rather than as an antimicrobial or anticancer agent

属性

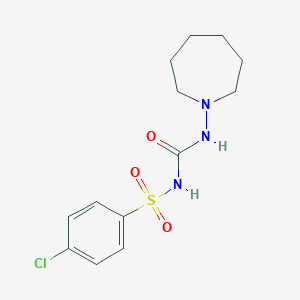

CAS 编号 |

1228-19-9 |

|---|---|

分子式 |

C13H18ClN3O3S |

分子量 |

331.82 g/mol |

IUPAC 名称 |

1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea |

InChI |

InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18) |

InChI 键 |

RHQSNARBXHRBNP-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

规范 SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Key on ui other cas no. |

1228-19-9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。